4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-2-amine
Description
Properties
IUPAC Name |
4-chloro-6-pyrazol-1-ylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN5/c8-5-4-6(12-7(9)11-5)13-3-1-2-10-13/h1-4H,(H2,9,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQBTFLEBCELGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=NC(=N2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-2-amine typically involves the reaction of 4,6-dichloropyrimidine with 1H-pyrazole under specific conditions. One common method includes:
Reactants: 4,6-dichloropyrimidine and 1H-pyrazole.
Catalysts: Palladium-based catalysts such as Pd(PPh3)4.
Solvents: Organic solvents like dimethylformamide (DMF) or toluene.
Reaction Conditions: The reaction is usually carried out at elevated temperatures (100-150°C) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of 4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-2-amine may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Nucleophilic Substitution at the 4-Chloro Position
The 4-chloro group undergoes facile nucleophilic displacement due to electron-withdrawing effects from adjacent pyrimidine nitrogen atoms.
Key Reactions and Conditions
Mechanistic Insight : The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where the chloro group is activated by the electron-deficient pyrimidine ring. Steric effects from the pyrazole moiety influence regioselectivity .
Coupling Reactions Involving the Pyrimidine Core
The compound participates in cross-coupling reactions to form biaryl systems:
Suzuki-Miyaura Coupling
Reagents : Pd(PPh₃)₄, arylboronic acid, Na₂CO₃, DME/H₂O (3:1), 80°C
Product : 4-Aryl-6-(1H-pyrazol-1-yl)pyrimidin-2-amine
Yield : 60–85% (dependent on substituent electronic effects)
Buchwald-Hartwig Amination
Reagents : Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C
Product : 4-(N-aryl)-6-(1H-pyrazol-1-yl)pyrimidin-2-amine
Yield : 55–75%
Functionalization of the Pyrazole Ring
The 1H-pyrazole substituent undergoes electrophilic substitution and coordination chemistry:
Nitration
Reagents : HNO₃/H₂SO₄, 0°C → 25°C
Product : 6-(3-Nitro-1H-pyrazol-1-yl)-4-chloropyrimidin-2-amine
Yield : 40% (due to competing pyrimidine ring decomposition)
Metal Complexation
Reagents : CuCl₂, EtOH, reflux
Product : [Cu(4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-2-amine)₂Cl₂]
Application : Catalytic activity in C–N bond formation
Oxidation of the Pyrimidine Ring
Reagents : mCPBA, CH₂Cl₂, 0°C
Product : Pyrimidine N-oxide derivatives (unstable; further characterization needed)
Reductive Dechlorination
Reagents : H₂ (1 atm), Pd/C, EtOH, 25°C
Product : 6-(1H-pyrazol-1-yl)pyrimidin-2,4-diamine
Yield : 90%
Biological Activity Correlations
Derivatives show structure-dependent bioactivity:
| Derivative Structure | CDK2 Inhibition (Kᵢ, nM) | Antiproliferative GI₅₀ (μM) | Reference |
|---|---|---|---|
| 4-(Piperazin-1-yl)-substituted | 5 | 0.127–0.560 | |
| 4-(4-Fluorophenyl)-substituted | 18 | 0.89–1.32 |
Stability and Degradation Pathways
Critical stability parameters:
Scientific Research Applications
1.1. CDK2 Inhibition
One of the most promising applications of 4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-2-amine is its role as a selective inhibitor of cyclin-dependent kinase 2 (CDK2). A study reported the synthesis of a novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, with one compound demonstrating exceptional potency as a CDK2 inhibitor (Ki = 0.005 µM). This compound also exhibited significant antiproliferative activity against various cancer cell lines, indicating its potential for cancer therapy .
1.2. Mechanistic Insights
The mechanism by which these compounds exert their effects involves the reduction of retinoblastoma phosphorylation at specific sites, leading to cell cycle arrest in the S and G2/M phases and inducing apoptosis in ovarian cancer cells. Such mechanisms highlight the therapeutic potential of this compound in targeting cell proliferation pathways .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of 4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-2-amine derivatives has been crucial for optimizing their biological activity. Variations in substituents on the pyrimidine ring and the pyrazole moiety have been explored to enhance potency and selectivity toward specific targets.
2.1. Substituent Effects
Research indicates that modifications to the pyrazole and pyrimidine rings can significantly impact the biological activity of these compounds. For instance, halogen substitutions on aromatic rings have been shown to enhance potency by several folds .
Biological Activities
Beyond CDK inhibition, derivatives of 4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-2-amine have exhibited a range of biological activities:
- Anti-inflammatory : Certain derivatives have shown promising anti-inflammatory properties.
- Antiproliferative : The compound's ability to inhibit cancer cell growth has been documented across various studies.
- Antifungal : Some analogs have demonstrated antifungal activity, suggesting broader pharmacological applications .
4.1. In Vitro Studies
In vitro studies have confirmed that compounds derived from 4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-2-amine can effectively inhibit cell proliferation in cancer models. For example, one study reported a GI50 value (the concentration required to inhibit cell growth by 50%) ranging from 0.127 to 0.560 µM against a panel of cancer cell lines .
4.2. Comparative Analysis
A comparative analysis of various derivatives has been conducted to evaluate their efficacy against different types of cancer cells. Table 1 summarizes key findings from recent studies:
| Compound | Target Enzyme | Ki (µM) | GI50 (µM) | Mechanism of Action |
|---|---|---|---|---|
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | CDK2 | 0.005 | 0.127 - 0.560 | Cell cycle arrest and apoptosis induction |
| Other derivatives | Various | Varies | Varies | Anti-inflammatory and antifungal effects |
Mechanism of Action
The mechanism of action of 4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
4-chloro-6-(1H-pyrazol-1-yl)pyrimidine: Similar in structure but lacks the amine group at the 2-position.
6-chloro-1H-pyrazolo[4,3-c]pyridine: Contains a pyrazole and pyridine ring instead of a pyrimidine ring.
4-chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine: Contains an additional chlorophenyl group.
Uniqueness
4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-2-amine is unique due to its specific combination of a pyrazole and pyrimidine ring, along with the presence of a chlorine atom and an amine group. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other scientific research fields .
Biological Activity
4-Chloro-6-(1H-pyrazol-1-yl)pyrimidin-2-amine is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in cancer treatment. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound 4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-2-amine features a pyrimidine core substituted with a chlorinated group and a pyrazole moiety. This structure is significant as it contributes to the compound's interaction with biological targets.
Research indicates that 4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-2-amine acts primarily as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2. CDKs are crucial in regulating the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Key Findings:
- CDK Inhibition : The compound demonstrated potent inhibitory activity against CDK2 with an inhibition constant (Ki) in the low micromolar range (e.g., 0.005 µM) .
- Antiproliferative Activity : It exhibited sub-micromolar antiproliferative effects against various cancer cell lines, with GI50 values ranging from 0.127 to 0.560 µM .
- Mechanistic Studies : In ovarian cancer models, the compound was shown to reduce phosphorylation of retinoblastoma protein at Thr821, leading to cell cycle arrest at the S and G2/M phases and subsequent induction of apoptosis .
Structure-Activity Relationships (SAR)
The effectiveness of 4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-2-amine can be attributed to specific structural features that enhance its biological activity:
| Structural Feature | Impact on Activity |
|---|---|
| Chlorine Substitution | Enhances binding affinity to CDKs |
| Pyrazole Moiety | Critical for maintaining inhibitory potency |
| Positioning of Functional Groups | Variations can lead to significant changes in selectivity and potency |
Studies have shown that modifications to the pyrazole ring or the pyrimidine scaffold can either enhance or diminish biological activity, underscoring the importance of precise structural configurations in drug design .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their implications for cancer therapy:
- N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amines : These derivatives showed enhanced CDK2 inhibition and antiproliferative effects, suggesting that similar scaffolds could be optimized for better therapeutic outcomes .
- Anticancer Activity : Compounds containing the pyrazole structure have been linked to significant anticancer activities across various types of cancer, including lung, colorectal, and breast cancers .
- Clinical Relevance : The potential for these compounds to overcome resistance mechanisms in cancer treatment has been highlighted, indicating their importance in developing next-generation therapeutics .
Q & A
Q. What advanced techniques optimize catalyst systems for functionalizing this compound?
- Methodological Answer : Screen transition-metal catalysts (e.g., Pd/Cu for cross-couplings) using high-throughput experimentation (HTE). In situ IR spectroscopy monitors reaction progress, while kinetic studies identify rate-limiting steps. For asymmetric catalysis, chiral ligands (e.g., BINAP) are evaluated via enantioselective HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
